

# Introduction: The Molecular Logic of a Cationic Amphiphile

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## Compound of Interest

Compound Name: *N,N-Dimethyloctadecylamine*  
*acetate*

Cat. No.: *B8206893*

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Dimethyl(octadecyl)ammonium acetate belongs to the quaternary ammonium compound (quat) family, a class of molecules renowned for their surface-active and antimicrobial properties.[1][2] The structure of DODOA is inherently dualistic: it consists of a positively charged nitrogen atom (the hydrophilic headgroup) covalently bonded to two methyl groups and a long, 18-carbon alkyl chain (the hydrophobic tail). This amphiphilic nature—possessing both water-loving and fat-loving regions—is the primary driver of its functionality, allowing it to interface between aqueous and lipid phases.

The octadecyl chain provides a significant hydrophobic character, distinguishing it from shorter-chain analogs and enhancing its interaction with nonpolar environments like cell membranes.[1] The quaternary ammonium headgroup is permanently cationic, regardless of the solution's pH, which is a critical feature for its interactions with negatively charged biological surfaces, such as microbial cell walls or anionic phospholipids in drug delivery systems.[2] The acetate counter-ion is a salt of a weak acid and provides a biocompatible profile, making it a suitable candidate for pharmaceutical formulations.[3]

This guide will detail a robust synthesis protocol, outline a comprehensive characterization workflow to validate its structure and properties, and explore its application in forming cationic

liposomes for drug delivery.

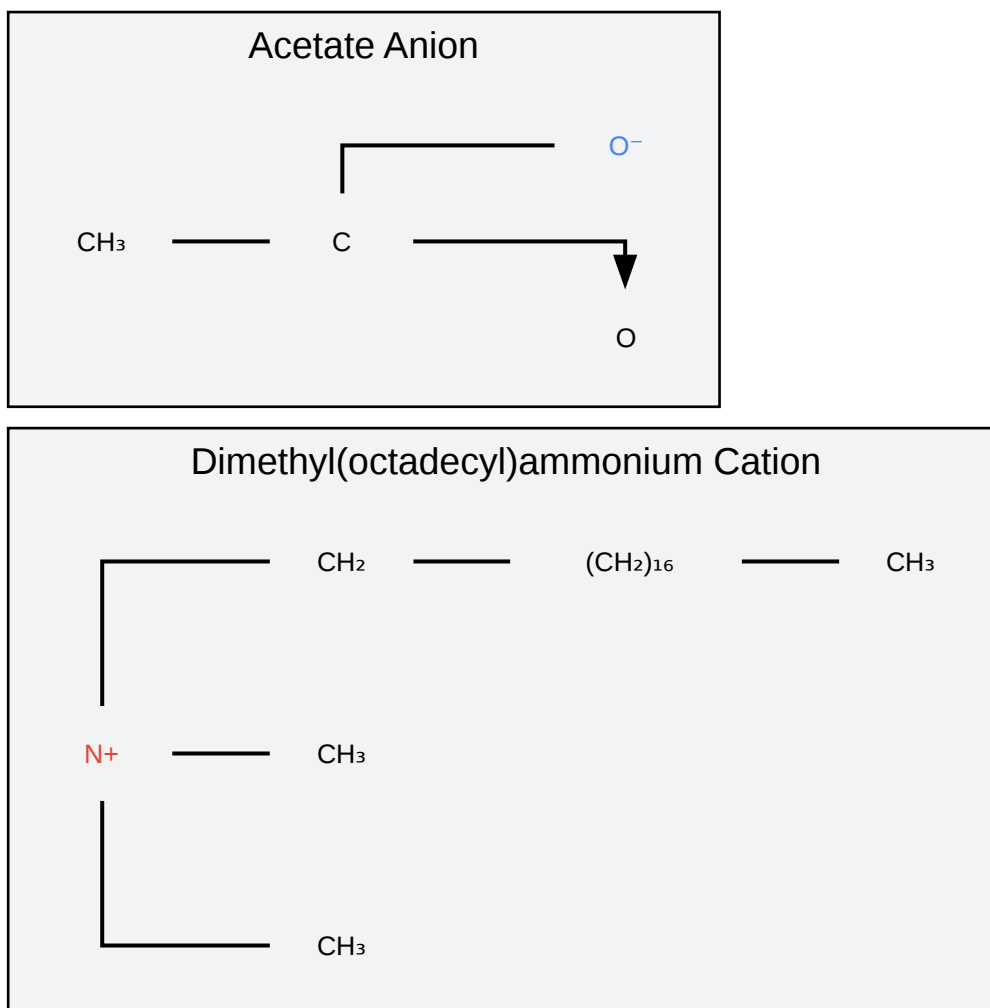
## Physicochemical and Structural Properties

A thorough understanding of a compound's physical properties is foundational to its application. The key identifiers and properties of DODOA are summarized below.

Property	Value	Source(s)
IUPAC Name	acetic acid;N,N-dimethyloctadecan-1-amine	[1]
CAS Number	19855-61-9	[1]
Molecular Formula	C <sub>22</sub> H <sub>47</sub> NO <sub>2</sub>	[1]
Molecular Weight	357.61 g/mol	[1][4]
Appearance	White solid	[1]
Melting Point	To be determined by Differential Scanning Calorimetry (DSC). Expected to be in the range of other long-chain quats (e.g., 70-120 °C).	
Solubility	Soluble in alcohols; forms dispersions in water.[5]	
Critical Micelle Concentration (CMC)	To be determined by conductometry or tensiometry. As a single-chain cationic surfactant, the CMC is expected to be in the micromolar to low millimolar range in aqueous solution.	[6]

## Chemical Structure Diagram

The structure of dimethyl(octadecyl)ammonium acetate is an ion pair, consisting of the dimethyl(octadecyl)ammonium cation and the acetate anion.



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Caption: Ionic structure of Dimethyl(octadecyl)ammonium acetate.

## Synthesis and Purification

The synthesis of DODOA is a well-defined, two-stage process. The causality is clear: first, a tertiary amine is created, which is then quaternized with an appropriate reagent. Here, we use a simple acid-base reaction for the final step. This protocol is designed to be self-validating, with purification and characterization steps ensuring the final product's identity and purity.

## Experimental Protocol: Synthesis of DODOA

### Part A: Synthesis of N,N-Dimethyloctadecylamine (Precursor)

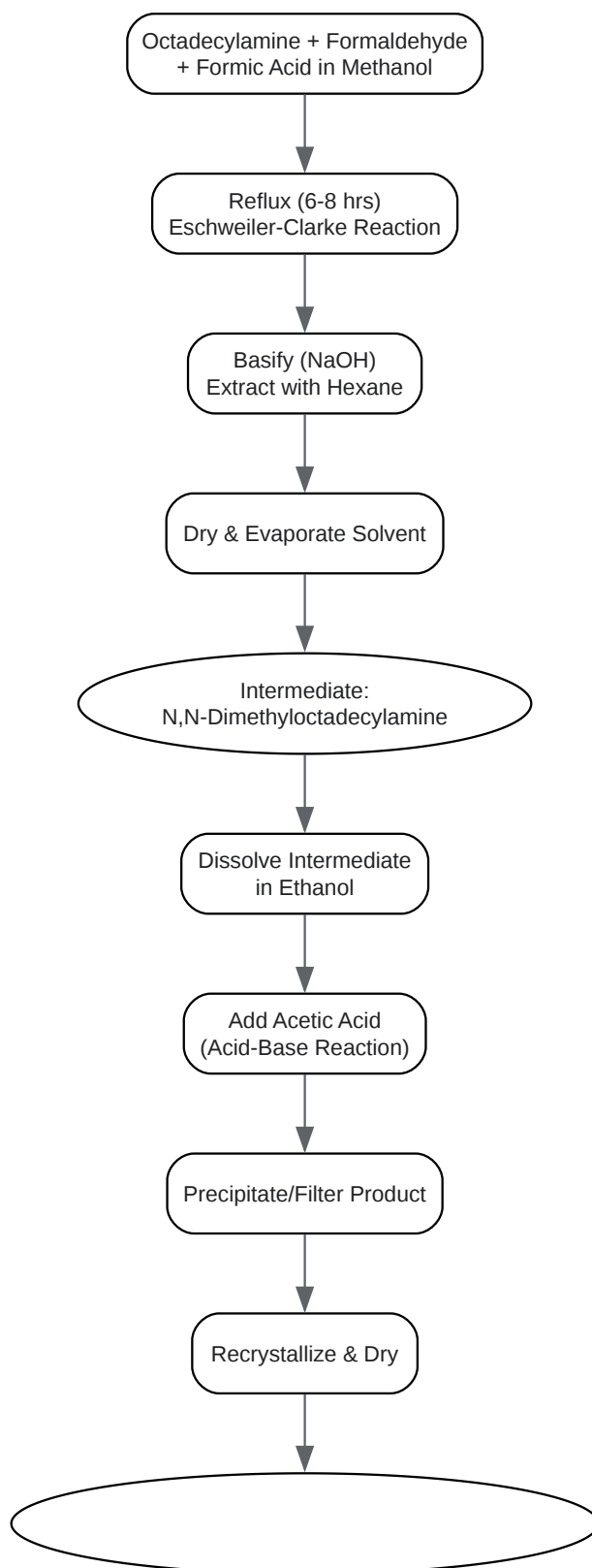
- **Reaction Setup:** To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add octadecylamine (1 mole equivalent). Add methanol as the solvent (approx. 3-5 mL per gram of amine).
- **Reagent Addition:** While stirring, add aqueous formaldehyde (37% solution, 2.2 mole equivalents) to the flask. The reaction is typically exothermic and should be controlled.
- **Reductive Amination:** Add formic acid (2.2 mole equivalents) dropwise to the mixture. The formic acid acts as the reducing agent in this Eschweiler-Clarke reaction.
- **Reflux:** Heat the reaction mixture to reflux (approx. 65-70°C) and maintain for 6-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After cooling to room temperature, make the solution basic by slowly adding aqueous NaOH (2M) until the pH is >10. Extract the product with a nonpolar solvent like diethyl ether or hexane (3 x 100 mL).
- **Purification:** Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to yield N,N-dimethyloctadecylamine, typically as a waxy solid or oil.[5]

### Part B: Synthesis of Dimethyl(octadecyl)ammonium Acetate

- **Acid-Base Reaction:** Dissolve the purified N,N-dimethyloctadecylamine (1 mole equivalent) from Part A in a suitable solvent like ethanol or isopropanol at room temperature.[1]
- **Acetylation:** Add glacial acetic acid (1.05 mole equivalents) dropwise to the stirred solution. An exothermic reaction will occur, forming the ammonium salt.
- **Isolation:** Stir the mixture at room temperature for 1-2 hours. The product may precipitate upon cooling or with the addition of a less polar co-solvent (e.g., cold diethyl ether).
- **Purification:** Collect the solid product by vacuum filtration. Recrystallize from a suitable solvent system (e.g., ethanol/ether or acetone) to achieve a purity of >95%.[1]

- Drying: Dry the final product in a vacuum oven at a temperature below its melting point (e.g., 40-50°C) to remove residual solvent.

## Synthesis Workflow Diagram



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Caption: Workflow for the two-stage synthesis of DODOA.

## Structural and Purity Characterization

Confirming the identity and purity of the synthesized DODOA is paramount. A combination of spectroscopic and physical methods provides a self-validating system of analysis.

### Spectroscopic Analysis

- **<sup>1</sup>H NMR Spectroscopy:** In a solvent like CDCl<sub>3</sub> or DMSO-d<sub>6</sub>, the proton NMR spectrum is expected to show characteristic signals:
  - A sharp singlet around 3.0-3.3 ppm corresponding to the six protons of the two N-methyl groups (-N<sup>+</sup>(CH<sub>3</sub>)<sub>2</sub>).
  - A triplet around 0.8-0.9 ppm from the terminal methyl group of the octadecyl chain (-CH<sub>2</sub>CH<sub>3</sub>).
  - A broad multiplet between 1.2-1.6 ppm representing the bulk of the methylene protons of the alkyl chain (-(CH<sub>2</sub>)<sub>16</sub>-).
  - A multiplet slightly downfield for the methylene group adjacent to the nitrogen (-N<sup>+</sup>-CH<sub>2</sub>-).
  - A sharp singlet around 1.9 ppm for the methyl protons of the acetate counter-ion (CH<sub>3</sub>COO<sup>-</sup>).<sup>[7]</sup>
- **FTIR Spectroscopy:** The infrared spectrum provides confirmation of key functional groups. Expected absorption bands include:
  - Strong C-H stretching vibrations between 2850-2960 cm<sup>-1</sup> from the numerous methyl and methylene groups of the alkyl chain.<sup>[8]</sup>
  - A strong, sharp peak around 1560-1610 cm<sup>-1</sup> and another near 1400-1420 cm<sup>-1</sup>, corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO<sup>-</sup>) in the acetate anion.
  - C-N stretching vibrations in the 1000-1200 cm<sup>-1</sup> region.<sup>[9][10]</sup>
- **Electrospray Ionization Mass Spectrometry (ESI-MS):** In positive ion mode, ESI-MS is expected to show a prominent peak for the dimethyl(octadecyl)ammonium cation. The

theoretical  $m/z$  for the cation  $[C_{20}H_{44}N]^+$  is 298.35. High-resolution mass spectrometry should confirm this exact mass, validating the cationic component of the molecule.[\[11\]](#)[\[12\]](#)

## Purity and Thermal Analysis

- Protocol: Determination of Critical Micelle Concentration (CMC)
  - Principle: The CMC is the concentration at which surfactant monomers begin to assemble into micelles. For ionic surfactants, this event causes a distinct change in the slope of a conductivity vs. concentration plot.[\[13\]](#)
  - Preparation: Prepare a stock solution of DODOA (e.g., 10 mM) in deionized water. Create a series of dilutions ranging from well below to well above the expected CMC (e.g., 0.01 mM to 5 mM).
  - Measurement: Using a calibrated conductivity meter, measure the specific conductivity of each solution at a constant temperature (e.g., 25°C).
  - Analysis: Plot specific conductivity (y-axis) against DODOA concentration (x-axis). The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.[\[14\]](#)

## Application in Drug Delivery: Cationic Liposome Formation

A primary application for DODOA and similar cationic lipids is in the formulation of liposomes for drug and vaccine delivery. The positive charge facilitates interaction with and uptake by negatively charged cell membranes.[\[15\]](#) These liposomes can act as adjuvants, enhancing the immune response to an encapsulated or adsorbed antigen.[\[16\]](#)

## Mechanism of Action: Liposomal Adjuvant Effect

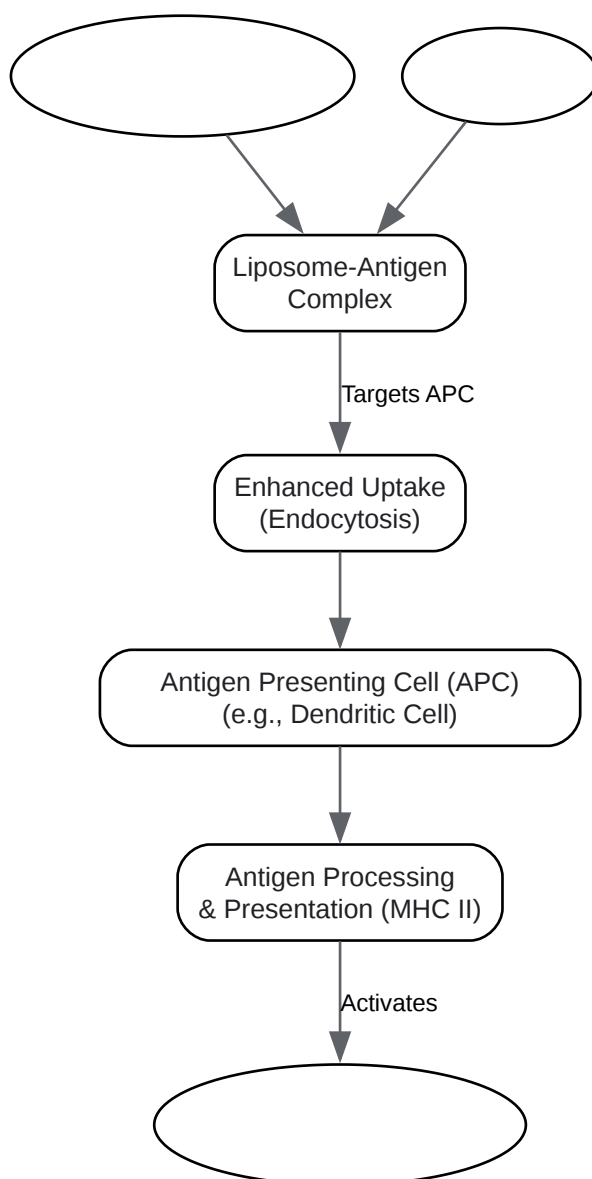
The adjuvant effect of cationic liposomes is primarily attributed to their ability to function as an efficient antigen delivery system.

- Antigen Association: Negatively charged antigens (like many proteins or nucleic acids) readily adsorb to the positively charged surface of the DODOA-containing liposomes via

electrostatic interactions.[15]

- Depot Effect: The formulation can create a "depot" at the injection site, slowly releasing the antigen and prolonging its exposure to the immune system.[17]
- Enhanced Uptake: The liposomal structure is readily taken up by Antigen Presenting Cells (APCs), such as dendritic cells and macrophages, through endocytosis.[16]
- Improved Antigen Presentation: By efficiently delivering the antigen into APCs, the liposomes lead to enhanced processing and presentation of the antigen on MHC class II molecules, triggering a more robust T-cell mediated immune response.[15][16]

## Mechanism Diagram



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Caption: Mechanism of DODOA liposomes as a vaccine adjuvant.

## Experimental Protocol: Liposome Preparation by Thin-Film Hydration & Extrusion

This method is a robust and widely used technique for producing unilamellar vesicles of a defined size.

- Lipid Film Formation:

- Dissolve DODOA and any co-lipids (e.g., a neutral helper lipid like DOPE or cholesterol) in a chloroform/methanol solvent mixture in a round-bottom flask. The molar ratio must be carefully chosen based on the desired properties of the liposome.
- Attach the flask to a rotary evaporator. Rotate the flask in a water bath set above the transition temperature of the lipids to evaporate the solvent under reduced pressure. This action deposits a thin, uniform lipid film on the inner surface of the flask.[\[16\]](#)
- Place the flask under high vacuum for at least 2 hours to remove all residual solvent.
- Hydration:
  - Add the aqueous phase (e.g., a buffered solution containing a hydrophilic drug or antigen) to the flask. The buffer temperature should be above the lipid's phase transition temperature.
  - Gently agitate or vortex the flask to hydrate the lipid film. This process swells the lipids, causing them to self-assemble into large, multilamellar vesicles (MLVs). Allow this to proceed for 30-60 minutes.[\[18\]](#)
- Size Reduction (Extrusion):
  - To create uniformly sized, large unilamellar vesicles (LUVs), the MLV suspension is subjected to extrusion.
  - Load the MLV suspension into a gas-tight syringe and place it in a mini-extruder device fitted with a polycarbonate membrane of a defined pore size (e.g., 100 nm).
  - Force the suspension through the membrane by applying pressure. This is typically repeated an odd number of times (e.g., 11 or 21 passes) to ensure a homogenous size distribution.[\[19\]](#)
- Purification:
  - Remove any unencapsulated drug or antigen from the final liposome suspension using size exclusion chromatography or dialysis.

## Safety and Handling

Dimethyl(octadecyl)ammonium acetate is a quaternary ammonium salt and should be handled with appropriate care in a laboratory setting.

- Hazard Identification: The compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2][4]
- Personal Protective Equipment (PPE): Always wear safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. When handling the powder, work in a well-ventilated area or a fume hood to avoid inhalation.[20]
- Handling: Avoid generating dust. Keep the container tightly closed and store in a dry, cool place under an inert atmosphere.[2]
- First Aid:
  - Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.
  - Skin: Wash off with soap and plenty of water.
  - Ingestion: If swallowed, rinse mouth with water and seek medical advice. Do not induce vomiting.
  - Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[21][22]

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